

Technical Guide: Toxicological Profiling of Ketoconazole Impurity 1

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ketoconazole impurity 1

Cat. No.: B12091266

[Get Quote](#)

Focus: The Dehydro-Piperazine Fragment (CAS 581806-59-9) & Structural Analogs[1]

Executive Summary & Chemical Identity

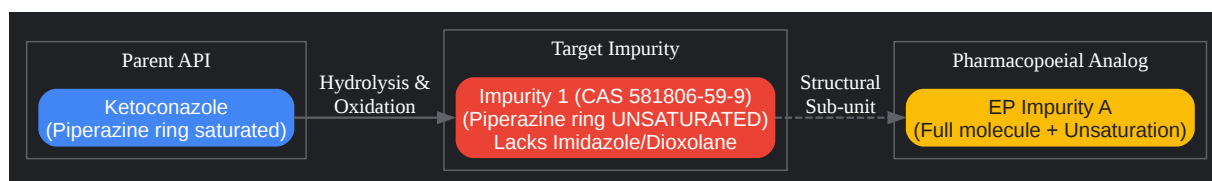
In the high-stakes environment of azole antifungal development, impurity profiling is critical not just for compliance (ICH Q3A/B), but for patient safety due to the hepatotoxic "black box" legacy of Ketoconazole.[1]

This guide focuses on **Ketoconazole Impurity 1**, chemically identified in major vendor catalogs (e.g., TRC, Veeprho) as 1-[3,4-Dihydro-4-(4-hydroxyphenyl)-1(2H)-pyrazinyl]ethanone (CAS 581806-59-9).[1]

Crucial Distinction: While Pharmacopoeias (EP/USP) list Impurities A, B, C, and D, "Impurity 1" is a specific designation often used for the dehydrated piperazine fragment.[1] It represents a structural alert due to the unsaturation in the piperazine ring (enamine-like character), sharing a toxicophore with Ketoconazole Impurity A (EP) (2,3-Dehydro Ketoconazole).[1]

Chemical Structure Analysis[2][3]

- Common Name: **Ketoconazole Impurity 1** (Vendor Specific); Dehydro-N-acetyl-hydroxyphenylpiperazine.[1]
- CAS Number: 581806-59-9[1][2][3]
- Molecular Formula: C₁₂H₁₄N₂O₂[1][2]
- Relationship to API: It is the "tail" fragment of Ketoconazole, lacking the dichlorophenyl-dioxolane-imidazole "head," but possessing a double bond in the piperazine ring not present in the parent molecule.[1]



[Click to download full resolution via product page](#)

Figure 1: Structural relationship between Ketoconazole, Impurity 1 (the fragment), and EP Impurity A.[1] The red node indicates the primary subject of this guide.

In Silico Toxicological Assessment (QSAR)

Before wet-lab testing, an in silico assessment is required under ICH M7 to predict mutagenic potential.[1]

Structural Alerts (The "Dehydro" Concern)

The defining feature of Impurity 1 is the 3,4-dihydropyrazine moiety.[1] Unlike the saturated piperazine in Ketoconazole, this ring contains a C=C double bond adjacent to a nitrogen.[1]

- Mechanism: This creates an enamine system. Enamines can be metabolically activated to reactive electrophiles (epoxides) or iminium ions, which are potential DNA alkylating agents. [1]

- DEREK/Sarah Nexus Prediction:
 - Parent Ketoconazole: Non-mutagenic.[4]
 - Impurity 1: Plausible Genotoxic Alert. The conjugation of the double bond with the nitrogen and the acetyl group suggests Michael acceptor potential or reactivity toward nucleophilic DNA bases (guanine).

Hepatotoxicity Potential (DILI)

Ketoconazole causes Drug-Induced Liver Injury (DILI) primarily via CYP3A4 inhibition and mitochondrial dysfunction caused by the imidazole ring.[1]

- Impurity 1 Profile: Lacks the imidazole ring.
- Hypothesis: The direct CYP-mediated hepatotoxicity risk is significantly lower than the parent.[1] However, the reactive enamine metabolite could cause idiosyncratic toxicity via protein adduct formation (hapteneization).[1]

Critical Experimental Protocols

To validate the in silico predictions, the following tiered approach is recommended. These protocols are designed to be self-validating.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Standard: OECD 471 Objective: Confirm if the "dehydro" moiety confers mutagenicity.

- Strains: *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA.[1]
 - Why these strains? TA100 detects base-pair substitutions (relevant for epoxides); TA98 detects frameshifts (relevant for intercalating agents).[1]
- Metabolic Activation: Perform +/- S9 mix (rat liver homogenate).
 - Critical Step: The enamine moiety likely requires metabolic activation (S9) to become reactive. A negative result without S9 is insufficient.

- Dosing: 5 concentrations (up to 5000 μ g/plate or limit of solubility).
- Controls:
 - Positive: 2-Aminoanthracene (requires S9).[1]
 - Negative: DMSO (solvent).[5]
- Criteria: A 2-fold increase in revertant colonies over background (with dose-response) indicates mutagenicity.

Protocol B: In Vitro Hepatotoxicity (High-Content Screening)

Objective: Differentiate the impurity's toxicity from the parent drug's known liver toxicity.[1]

- Cell Model: Primary Human Hepatocytes (PHH) or HepaRG cells.
- Endpoints:
 - ATP Content: Measure of cell viability.
 - Mitochondrial Membrane Potential (MMP): Using JC-1 or TMRE dye. Ketoconazole is a known mitochondrial toxicant.
 - ROS Generation: Using H2DCFDA dye.
- Procedure:
 - Seed HepaRG cells in 96-well plates (collagen-coated).
 - Dose with Impurity 1 (0.1, 1, 10, 50, 100 μ M) for 24h and 48h.[1]
 - Include Ketoconazole (Parent) as a positive reference control.
- Data Interpretation:

- If Impurity 1 shows IC50 >> Ketoconazole, the removal of the imidazole ring has mitigated the toxicity.[1]
- If Impurity 1 causes rapid ROS spike without MMP loss, it suggests a reactive metabolite mechanism (enamine oxidation) rather than the parent's mechanism.[1]

Control Strategies & Analytical Limits

Based on the toxicological profile, you must establish control limits.

ICH M7 Classification

- Scenario 1 (Ames Positive): Class 2 mutagen.
 - Limit: TTC (Threshold of Toxicological Concern) = 1.5 μ g/day .
- Scenario 2 (Ames Negative): Class 5 (Non-mutagenic impurity).
 - Limit: Qualified level (usually 0.15% or higher depending on max daily dose).

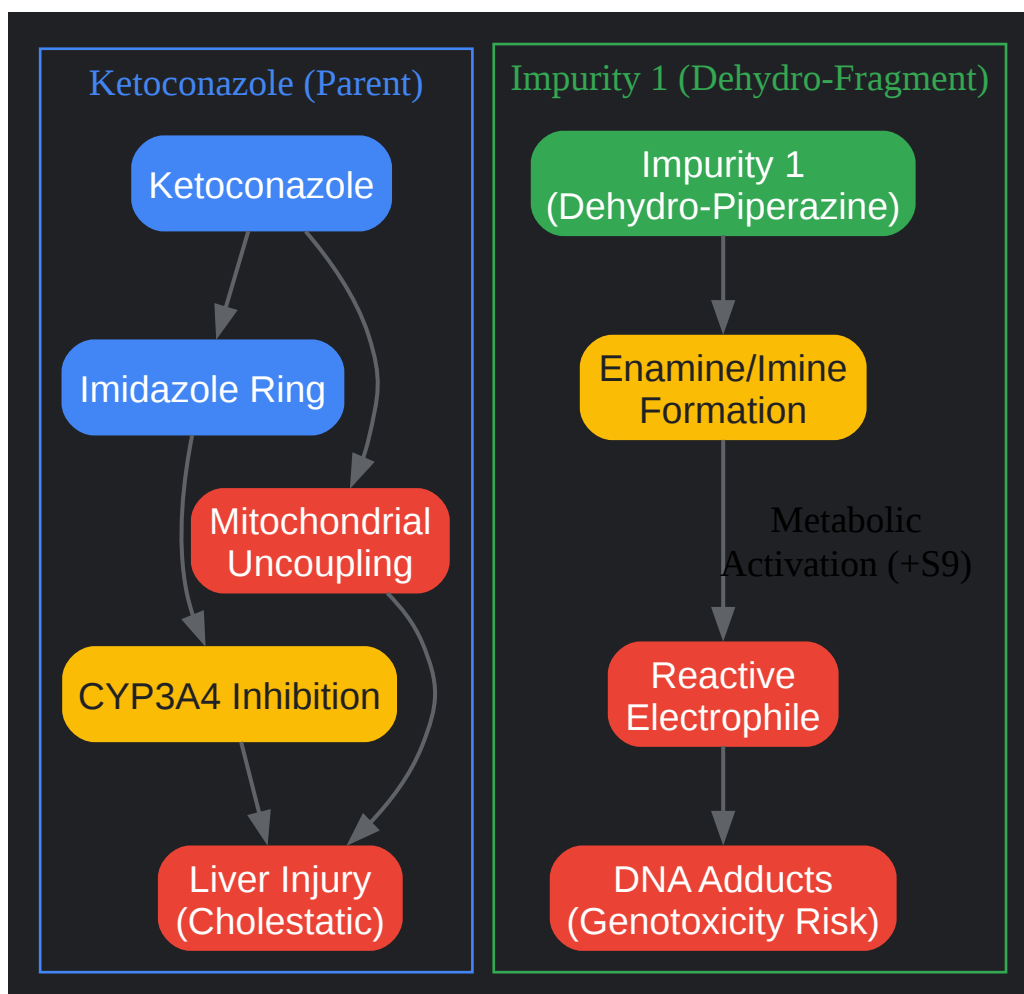
Analytical Method (HPLC-UV)

To detect Impurity 1, standard Ketoconazole methods may need adjustment due to the polarity shift (loss of the large lipophilic tail).[1]

- Column: C18, 3.5 μ m (e.g., Zorbax Eclipse Plus).[1]
- Mobile Phase:
 - A: 0.1% Ammonium Acetate (pH 4.5).
 - B: Acetonitrile.
 - Note: Impurity 1 is more polar than Ketoconazole and will elute earlier (lower RRT, likely ~0.3-0.5).[1]
- Detection: UV at 254 nm (The acetamide-phenyl chromophore remains).[1]

Mechanism of Action Visualization

The following diagram illustrates the divergent toxicity pathways between the Parent Drug and Impurity 1.



[Click to download full resolution via product page](#)

Figure 2: Divergent Adverse Outcome Pathways (AOP).[1] The parent drug drives hepatotoxicity via the imidazole ring, while Impurity 1 presents a genotoxic risk via the reactive piperazine double bond.[1]

Conclusion & Recommendations

Ketoconazole Impurity 1 (CAS 581806-59-9) is distinct from the parent drug. It lacks the imidazole-driven hepatotoxicity risk but introduces a structural alert for genotoxicity due to the 3,4-dihydropyrazine unsaturation.[1]

Recommendations for Drug Developers:

- Immediate Action: Perform an Ames test (OECD 471) specifically targeting the +/- S9 condition to rule out metabolic activation of the enamine.
- Control: If Ames positive, control to <math><1.5 \mu\text{g/day}</math> (ICH M7 Class 2). If negative, treat as an ordinary impurity (ICH Q3B).[1]
- Reference: Use EP Impurity A as a surrogate standard if Impurity 1 is unavailable, as it contains the same reactive substructure.[1]

References

- European Pharmacopoeia (Ph. Eur.). Ketoconazole Monograph 0921. European Directorate for the Quality of Medicines & HealthCare. [Link](#)[1]
- ChemicalBook. **Ketoconazole Impurity 1** Product Description & Structure (CAS 581806-59-9). [Link](#)
- ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). [Link](#)
- Veeprho Laboratories. Ketoconazole Impurity Profiling and Standards. [Link](#)
- U.S. Food and Drug Administration (FDA). Ketoconazole: Drug Safety Communication - Risk of Severe Liver Injury. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. [Ketoconazole Impurity 1 | 581806-59-9](http://chemicalbook.com) [chemicalbook.com]

- [4. 1-Acetyl-4-\(4-Hydroxyphenyl\)Piperazine MSDS/SDS | Supplier & Distributor \[chemheterocycles.com\]](#)
- [5. allmpus.com \[allmpus.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Toxicological Profiling of Ketoconazole Impurity 1]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12091266/docs#technical-guide-toxicological-profiling-of-ketoconazole-impurity-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

